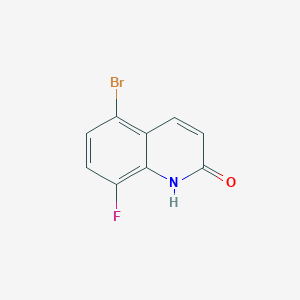

5-Bromo-8-fluoroquinolin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKSIZGEZCJLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341609-10-6 | |

| Record name | 5-bromo-8-fluoro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 8 Fluoroquinolin 2 1h One and Its Analogues

Classical and Contemporary Approaches to the Quinolin-2(1H)-one Core

The foundational quinolin-2(1H)-one structure can be assembled through various synthetic routes, ranging from historical name reactions to modern transition-metal-catalyzed methods.

Cyclization Reactions for Core Formation

The construction of the bicyclic quinolin-2(1H)-one system is predominantly achieved through cyclization reactions. Traditional methods like the Skraup, Doebner–von Miller, Combes, Conrad–Limpach, and Friedländer syntheses have long been employed, though they often require harsh conditions such as high temperatures. researchgate.nettandfonline.com

More contemporary approaches often utilize transition-metal catalysts to facilitate cyclization under milder conditions. Palladium and copper catalysts are widely used in various coupling and cyclization reactions to form the quinolinone core. numberanalytics.com For instance, palladium-catalyzed intramolecular amidation of N-tosyl-3,3-diarylacrylamides and the coupling and cyclization of anilines with ethyl acrylates represent modern strategies. acs.org Another notable method involves the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides, which proceeds via oxypalladation of alkynes. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool, enabling rapid and efficient cyclization. For example, a transition-metal-free synthesis of quinolin-2(1H)-ones has been developed using a weak base-promoted radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation. acs.org

The Camps cyclization is another key method, involving the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com

Table 1: Comparison of Cyclization Methodologies for Quinolin-2(1H)-one Synthesis

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Skraup Synthesis | Sulfuric acid, glycerol (B35011) | High temperature | Readily available starting materials | Harsh conditions, low yields for some substrates |

| Friedländer Synthesis | Base or acid catalyst | Varies | Good yields | Requires specific keto-aldehyde precursors |

| Camps Cyclization | Base (e.g., NaOH) | Varies | Versatile for quinolin-2-one and quinolin-4-one | Potential for mixture of products |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, various ligands | Mild to moderate temperature | High efficiency and selectivity | Catalyst cost and removal |

| Microwave-Assisted Cyclization | K₂CO₃ | Microwave irradiation | Rapid reaction times, high yields | Specialized equipment required |

Functionalization Strategies for Halogen Introduction

The introduction of halogen atoms onto the quinolinone scaffold is a crucial step in the synthesis of many derivatives. This can be achieved either by starting with halogenated precursors or by direct halogenation of the pre-formed quinolinone ring. Direct C-H functionalization using transition metal catalysis is an increasingly popular and atom-economical strategy. mdpi.comnih.gov

Metal-free protocols have also been developed for regioselective halogenation. For example, an operationally simple method for the C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as the halogen source at room temperature. rsc.org This method shows excellent regioselectivity and functional group tolerance. rsc.org

Palladium-catalyzed reactions are particularly effective for selective halogenation. For instance, the ortho-halogenation of arylnitriles can be achieved using a palladium catalyst with the cyano group acting as a directing group. organic-chemistry.org This approach allows for the introduction of iodine, bromine, and chlorine with high selectivity. organic-chemistry.org

Regioselective Synthesis of 5-Bromo-8-fluoroquinolin-2(1H)-one

The specific synthesis of this compound requires precise control over the placement of both the bromine and fluorine substituents.

Ortho-Halogenation and Stereochemical Considerations

Achieving ortho-halogenation is a significant challenge in synthetic chemistry. Directing groups are often employed to guide the halogen to the desired position. For N-aryl amides and ureas, a novel method for regioselective ortho-halogenation has been developed via oxidative halodeboronation, which utilizes the reactivity of boron to control the position of halogen installation. nih.gov

In the context of quinolinones, the inherent electronic properties of the ring system influence the position of electrophilic substitution. However, for multiply substituted systems, achieving high regioselectivity often requires carefully designed synthetic routes that build the molecule with the halogens already in place or use advanced catalytic methods.

Strategic Placement of Bromine and Fluorine Substituents

The synthesis of this compound typically involves starting with a precursor that already contains the fluorine atom at the desired position, followed by the introduction of bromine. A common strategy would be to start with a fluorinated aniline (B41778) derivative. For example, a Skraup synthesis using 5-Bromo-2-fluoroaniline with glycerol and an oxidizing agent like sodium 3-nitrobenzenesulfonate in the presence of sulfuric acid can be envisioned to construct the 8-fluoroquinoline (B1294397) ring, followed by bromination at the 5-position.

The strategic placement of substituents often relies on the directing effects of the groups already present on the aromatic ring. A fluorine atom is an ortho, para-director, but its electron-withdrawing inductive effect can deactivate the ring towards electrophilic substitution. The bromine atom can be introduced via electrophilic bromination, and its position will be influenced by the directing effects of both the fluorine atom and the quinolinone ring system itself.

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable methods. tandfonline.com In the context of quinolinone synthesis, several green chemistry approaches have been explored. researchgate.netzenodo.org These include the use of greener solvents like water or ionic liquids, microwave-assisted reactions to reduce reaction times and energy consumption, and the development of recyclable heterogeneous catalysts. numberanalytics.comacs.orgresearchgate.net

Catalyst-free methods and multi-component reactions are also gaining traction as they simplify synthetic procedures and reduce waste. researchgate.net For instance, the use of ultrasound in promoting reactions is another green technique that can enhance reaction rates and yields. zenodo.org The development of these advanced techniques not only improves the efficiency of quinolinone synthesis but also aligns with the principles of sustainable chemistry. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of quinolinone derivatives. For instance, a patented method describes the synthesis of 2-(1H)-quinolinone compounds through the microwave-assisted reaction of a quinoline (B57606) raw material with water in the presence of a reaction promoter like ethyl chloroacetate. google.com In a specific example, 8-bromoquinoline (B100496) was converted to 6-bromo-2-(1H)-quinolinone in 91% yield after just 30 minutes of microwave irradiation at 300W. google.com This approach highlights the potential for rapid and high-yield synthesis of halogenated quinolinones.

The application of microwave-assisted synthesis extends to the creation of more complex heterocyclic systems incorporating the quinoline structure. Researchers have developed efficient, one-pot, three-component procedures under microwave irradiation to synthesize novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that feature a quinoline pharmacophore. acs.org These reactions proceed by irradiating a mixture of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF. acs.org Such methods underscore the utility of microwave energy in facilitating complex, multi-component reactions to build diverse chemical libraries based on the quinoline scaffold.

Electrochemical Halogenation Methods

Electrochemical synthesis offers a green and efficient alternative for the halogenation of organic molecules, avoiding the need for harsh or toxic reagents. An effective method for the C3–H halogenation of quinoline-4(1H)-ones utilizes potassium halides as both the halogen source and the electrolyte. organic-chemistry.org This process, conducted in an undivided cell, provides convenient access to various halogenated quinoline-4(1H)-ones with unique regioselectivity and is scalable to the gram level. organic-chemistry.org

While this method focuses on the C3 position of quinolin-4-ones, the principles of electrochemical C-H activation and halogenation are broadly applicable. Photo/electrochemistry-induced C–H functionalization is recognized as a green, atom- and step-economic strategy for the selective modification of quinoline derivatives. rsc.org

Photocatalytic and Visible Light Mediated Reactions

The use of visible light to drive chemical reactions has gained significant traction as a sustainable and mild synthetic strategy. A novel photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method is noted for being highly atom-economical, requiring low catalyst loading, providing high yields, and avoiding undesirable by-products, making it a greener alternative to many traditional syntheses. rsc.orgresearchgate.net

Furthermore, visible-light-induced, multicomponent reactions have been employed for the C-H functionalization of related heterocycles like quinoxalin-2(1H)-ones. These reactions can introduce various functional groups, including trifluoroalkyl groups, onto the heterocyclic core. nih.gov For example, a three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na can be mediated by visible light to afford 3-trifluoroalkylated products. nih.gov Some of these transformations can even proceed without a dedicated photocatalyst, relying on the inherent photochemical properties of the reactants. cjcatal.comrsc.org These examples demonstrate the potential of light-mediated reactions for the synthesis and functionalization of the this compound system.

Continuous Flow Chemistry Applications in Quinolinone Synthesis

Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and ease of scalability. This technology has been effectively applied to the synthesis of quinoline derivatives. A continuous-flow strategy has been developed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org The process involves visible light irradiation to generate an iminyl radical, which then undergoes intramolecular cyclization. acs.org The use of a flow system allows for precise control of irradiation time and temperature, minimizing side reactions and enabling safe handling of potentially hazardous intermediates. acs.org This approach demonstrates the power of continuous flow technology for the efficient and scalable production of functionalized quinolines, a strategy that could be adapted for the synthesis of this compound.

Derivatization and Scaffold Modification

Once the this compound core is synthesized, it can serve as a versatile platform for further chemical modifications. Introducing additional functional groups or incorporating the scaffold into larger, hybrid molecules can lead to compounds with tailored properties.

Introduction of Additional Functional Groups

The quinolinone scaffold is amenable to a wide range of functionalization reactions. The direct C-H functionalization of quinoxalin-2(1H)-ones, a closely related heterocyclic system, has been extensively studied, providing insights into potential reactions for quinolinones. nih.gov These methods, often employing photocatalysis or electrocatalysis, allow for the introduction of various substituents, including aryl, alkyl, fluoroalkyl, amino, phosphoryl, acyl, and thio groups, typically at the C3 position. cjcatal.com

For instance, the halogen atoms present in this compound can be leveraged for further transformations. While specific examples for this exact compound are not detailed, the general reactivity of aryl halides in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is well-established and provides a clear pathway for introducing carbon- and nitrogen-based substituents. Furthermore, the synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-ones has been reported, showcasing the versatility of the quinolinone system in accommodating different functional groups. nih.gov

| Functional Group Type | Synthetic Method Example | Potential Position on Quinolinone Core |

|---|---|---|

| Cyano | Nucleophilic substitution of a chloro group | C4 |

| Aryl | Photocatalytic C-H arylation | C3 |

| Alkyl | Visible light-driven C-H alkylation | C3 |

| Trifluoroalkyl | Photocatalytic three-component reaction | C3 |

| Amino | Photocatalyst-free amination | C3 |

Synthesis of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. The quinolinone scaffold is an attractive component for such hybrids. For example, new quinoline-2-one/pyrazole hybrids have been designed and synthesized, demonstrating the feasibility of linking the quinolinone core to other heterocyclic systems. researchgate.net

Another strategy involves creating hybrid molecules by linking quinolin-2-one and benzimidazole (B57391) moieties via a 1,2,3-triazole linker. researchgate.net This is typically achieved through a copper-catalyzed "click" reaction. Such approaches have been applied to 6-bromo/fluoro-4-methyl-(1H)-quinolin-2-one starting materials, indicating a clear path for the derivatization of the this compound scaffold in a similar manner. researchgate.net The synthesis of a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one, and its metal complexes further illustrates the potential for creating complex hybrid structures from bromo-substituted quinoline precursors. nih.gov These examples highlight the modular nature of the quinolinone scaffold in the construction of complex molecular architectures.

| Hybrid Partner | Linkage Strategy | Example Starting Material |

|---|---|---|

| Pyrazole | Hydrazine condensation | 4-Chloroquinolinone |

| Benzimidazole | Copper-catalyzed 1,3-dipolar cycloaddition (Click Chemistry) | 6-Bromo/fluoro-4-methyl-(1H)-quinolin-2-one |

| Indolin-2-one | Schiff base formation | 5-Bromo-3-hydrazonoindolin-2-one |

| Naphthalene | Copper-catalyzed [3 + 2] cycloaddition | 4-Azidoquinolin-2(1H)-ones |

Scalability and Process Optimization in Research Synthesis for this compound and its Analogues

The development of scalable and efficient synthetic routes is a critical aspect of chemical research, particularly for compounds with potential applications in materials science and pharmaceuticals. For halo-substituted quinolin-2(1H)-ones, including analogues of this compound, research has focused on creating practical and scalable syntheses from readily available starting materials.

A significant advancement in this area is a two-step synthetic sequence starting from inexpensive haloanilines. acs.org This methodology has proven to be robust and amenable to large-scale production, with successful application at an 800-gram scale. acs.org The process involves the acylation of haloanilines with methyl 3,3-dimethoxypropionate, followed by an acid-mediated cyclization to yield the desired quinolin-2(1H)-one core structure. acs.org

However, the substrate scope of this particular scalable procedure has its limitations. Anilines bearing strong electron-withdrawing or electron-donating groups have been identified as poor substrates for this synthetic route. acs.org This highlights an area for further process optimization, potentially through the exploration of alternative cyclization conditions or catalysts that can accommodate a broader range of functional groups.

The versatility of the resulting halo quinolin-2(1H)-ones is demonstrated by their utility as intermediates for further functionalization. For instance, compounds such as 6-iodoquinolin-2(1H)-one and 6-bromo-8-iodoquinolin-2(1H)-one, synthesized through this scalable method, can be further modified to introduce a variety of functional groups, thereby expanding the chemical space accessible from these core structures. acs.org

Alternative approaches to quinolinone synthesis, while not all explicitly demonstrated on a large scale, offer potential avenues for process optimization. These include methods like the Knorr synthesis, which involves the condensation of β-keto esters with anilines followed by cyclization. researchgate.net Optimization of this reaction has been achieved by carefully controlling reaction conditions to favor the formation of the desired anilide intermediate over potential side products. researchgate.net Other strategies in the broader quinoline synthesis landscape that could be adapted and optimized for scalability include electrophilic cyclization of N-(2-alkynyl)anilines and various transition-metal-catalyzed annulation reactions. nih.govmdpi.com

The following tables summarize key data related to the scalable synthesis of halo-quinolin-2(1H)-ones and the yields of various analogues.

Table 1: Two-Step Scalable Synthesis of Halo Quinolin-2(1H)-ones

| Step | Reagents and Conditions | Yield | Scale | Reference |

| 1. Acylation | Haloaniline, Methyl 3,3-dimethoxypropionate, Basic conditions | Quantitative (crude) | 800 g | acs.org |

| 2. Cyclization | Crude amide from Step 1, Concentrated H₂SO₄ | 28–93% (over 2 steps) | 800 g | acs.org |

Table 2: Representative Yields of Synthesized Halo Quinolin-2(1H)-one Analogues

| Compound | Starting Aniline | Overall Yield | Reference |

| 6-Iodoquinolin-2(1H)-one | 4-Iodoaniline | Good | acs.org |

| 6-Bromo-8-iodoquinolin-2(1H)-one | 2-Iodo-4-bromoaniline | Good | acs.org |

| 6-Bromo-4-methylquinolin-2(1H)-one | 4-Bromoaniline | 48% (3 steps) | researchgate.net |

The data underscores the feasibility of producing significant quantities of halo-substituted quinolin-2(1H)-ones, which are valuable precursors for more complex molecules. Future research in this area will likely focus on expanding the substrate scope of these scalable methods and exploring greener reaction conditions to further enhance the efficiency and sustainability of the synthetic processes.

Structure Activity Relationship Sar Studies of Halogenated Quinolin 2 1h One Derivatives

Impact of Halogenation at Positions 5 and 8 on Molecular Activity

Studies on other quinoline (B57606) derivatives have demonstrated that the pattern of halogen substitution directly influences cytotoxic activity. acs.org While some research on 5,7-dihalido-8-hydroxyquinoline complexes found only a minor impact from varying the substitution pattern, the principle that halogen placement governs biological efficacy is well-established. acs.org The development of regioselective, metal-free methods for the C5-halogenation of 8-substituted quinolines underscores the importance of accessing these specific isomers for biological evaluation. researchgate.netrsc.org

Electronic and Steric Effects of Bromine and Fluorine

The distinct electronic and steric properties of bromine and fluorine atoms are fundamental to their impact on molecular activity. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. researchgate.net However, its small size and limited charge capacity differentiate it from other halogens. researchgate.net In contrast, bromine is larger and more polarizable, which influences its potential to form non-covalent interactions, such as halogen bonds (C-Br···O/N). rsc.orgresearchgate.net

The electronic effects of halogens are critical in modulating the reactivity and binding affinity of a molecule. mdpi.com Theoretical studies have shown that the introduction of bromine substituents can have a more pronounced effect on the electronic properties of π-conjugated systems than fluorination. researchgate.net This is partly because heavier halogens like bromine are better able to accommodate charge in reaction intermediates or transition states compared to fluorine. researchgate.net

From a steric perspective, the size of the halogen substituent can influence how a ligand fits into a protein's binding pocket. The beta-fluorine effect, for instance, describes how a vicinal fluorine atom can influence the stereoselectivity of reactions, an effect that is a blend of both steric and electronic factors. nih.gov In biological contexts, the interactions between halogen atoms and protein residues are varied; heavier halogens (Cl, Br, I) tend to form linear halogen bonds with oxygen atoms, while fluorine more readily participates in hydrogen bonds (C-F···H). rsc.org

Influence of Positional Isomerism on Biological Interactions

The specific placement of substituents on the quinolinone ring, known as positional isomerism, has a profound effect on biological activity. Studies on different classes of heterocyclic compounds have consistently shown that one isomer can be significantly more potent than another. nih.gov For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) substituent resulted in greater antibacterial potency compared to its angular counterpart. nih.gov

For quinoline derivatives, the position of halogenation is decisive for biological activity. researchgate.net The focus on developing synthetic routes that yield C5-halogenated 8-substituted quinolines highlights the desire to access specific positional isomers that are predicted to have favorable biological profiles. researchgate.netrsc.org The interaction of a molecule with its biological target is highly dependent on a precise three-dimensional arrangement of functional groups. Therefore, moving a halogen from one position to another can drastically alter binding affinity by changing key electronic and steric interactions within the binding site. acs.org

Structure-Property Relationships (SPR) in Halogenated Quinolinones

Structure-property relationship (SPR) studies aim to correlate the chemical structure of a compound with its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Halogenation is a powerful tool in SPR for fine-tuning these properties to improve a molecule's drug-like characteristics. researchgate.net

The introduction of fluorine and bromine atoms into the quinolinone structure significantly alters its properties. For instance, fluorination often increases metabolic stability and membrane permeability. The lipophilicity of a compound, a critical factor in its absorption and distribution, is also affected by halogenation. Studies correlating the lipophilicity of halogenated cobalt bis(dicarbollide) derivatives with their biological activity found that this property was key to their antibacterial action and selectivity. rsc.org Computational tools can be used to estimate the physicochemical and pharmacokinetic properties of halogenated quinoline derivatives, aiding in the rational design of new compounds. acs.org

A summary of how halogenation influences key properties is presented below.

| Property | Effect of Fluorine Substitution | Effect of Bromine Substitution | Reference |

|---|---|---|---|

| Lipophilicity | Generally increases | Significantly increases | rsc.org |

| Metabolic Stability | Often increases by blocking sites of metabolism | Variable, can be a site for metabolism | rsc.org |

| Acidity/Basicity (pKa) | Increases acidity of nearby protons due to strong inductive effect | Increases acidity, but generally less than fluorine | researchgate.net |

| Binding Interactions | Primarily forms hydrogen bonds (C-F···H) | Can form stronger halogen bonds (C-Br···O) | rsc.org |

Conformational Analysis and Tautomerism of Quinolin-2(1H)-ones

The quinolin-2(1H)-one scaffold exists in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline. wikipedia.orgnih.gov However, the equilibrium strongly favors the lactam (amide) form, quinolin-2(1H)-one. wikipedia.org This is a critical consideration for its biological activity, as the molecule will predominantly interact with biological targets in this amide conformation. The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the lactam are key features for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are computational techniques used to identify the key structural features required for a molecule's biological activity. nih.govnih.gov These methods are invaluable for designing new, more potent derivatives.

For quinoline-based compounds, 3D-QSAR studies have been successfully employed to build predictive models. nih.govscienceopen.com For example, a study on cytotoxic quinolines identified a six-point pharmacophore model as being optimal for activity. nih.govscienceopen.com This model consisted of three hydrogen bond acceptors and three aromatic ring features, highlighting the importance of these specific interactions. nih.govscienceopen.com Such models are developed by aligning a training set of molecules with known activities and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate molecular fields (steric and electrostatic) with biological potency. mdpi.com

The general workflow for such a study involves:

Data Set Selection : A series of related compounds with measured biological activity (e.g., IC₅₀ values) is chosen. nih.gov

Pharmacophore Generation : The structural features common to the most active molecules are identified to create a pharmacophore hypothesis. This represents the ideal spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. frontiersin.org

3D-QSAR Model Building : Molecules are aligned based on the pharmacophore, and a statistical model is generated to predict the activity of new compounds. mdpi.com

Model Validation : The model's predictive power is tested using a separate set of compounds (the test set) and statistical methods. scienceopen.com

Preclinical Investigation of Biological Activities of 5 Bromo 8 Fluoroquinolin 2 1h One and Analogues

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of 5-bromo-8-fluoroquinolin-2(1H)-one and its related compounds are rooted in their interactions with specific molecular targets and their subsequent influence on cellular pathways.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For quinolone derivatives, key enzymes involved in DNA replication and cellular signaling have been identified as prominent targets.

DNA Gyrase and Topoisomerase IV: Fluoroquinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oup.comnih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. plos.org DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication, while topoisomerase IV is primarily involved in decatenating newly replicated chromosomes, allowing for their segregation into daughter cells. oup.com The inhibitory action of quinolones involves stabilizing the enzyme-DNA complex, which in turn leads to lethal double-stranded DNA breaks. youtube.comnih.gov For many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in many Gram-positive bacteria. youtube.com The substitution pattern on the quinolone ring, including the presence and position of halogens like bromine and fluorine, can significantly influence the potency and target preference of these inhibitors. nih.gov

PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme predominantly expressed in the striatum and is involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). bohrium.com Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders. bohrium.comnih.gov While direct studies on this compound are limited, research on related pyridin-2(1H)-one derivatives has shown potent and selective inhibition of PDE10A. nih.gov For instance, the optimization of a diarylpyridine-2-amine derivative led to the identification of a pyridin-2(1H)-one compound with an IC50 of 1.6 nM for PDE10A. nih.gov This suggests that the quinolin-2(1H)-one scaffold could potentially be adapted to target this enzyme.

KRAS Proteins: The KRAS protein is a key player in cell signaling pathways that control cell growth, differentiation, and survival. nih.gov Mutations in the KRAS gene are common in many cancers, making it an attractive therapeutic target. nih.gov The inhibition of protein-protein interactions (PPIs) involving KRAS is a promising approach. nih.govnih.gov While there is no direct evidence of this compound inhibiting KRAS, the broader field of small molecule inhibitors targeting PPIs is an active area of research.

Receptor Binding and Modulation

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is another critical mechanism of action.

mGluR2 Antagonists: Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. The mGluR2 subtype has been investigated as a target for various neurological and psychiatric conditions. Studies on phenylglycine derivatives have shown that specific substitutions can confer antagonist activity at mGluR2. nih.gov While direct data on this compound is not available, the principles of structure-activity relationships in this area suggest that the quinolinone scaffold could be explored for its potential to modulate mGluR2 activity.

Induction of Cellular Pathways

The ultimate effect of a compound on a cell is often the result of the activation or inhibition of complex cellular pathways.

Apoptosis and Cell Cycle Arrest: Many antimicrobial and anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by halting the cell cycle, thereby preventing proliferation. nih.gov For instance, the quinoline (B57606) compound bromoquinol has been shown to induce oxidative stress and apoptosis in the fungus Aspergillus fumigatus. nih.gov Similarly, some antifungal agents and other compounds have been found to cause a reversible arrest of the cell cycle at the G1/S phase boundary. nih.gov Given that fluoroquinolones can trigger the SOS DNA repair response, which can lead to bactericidal effects, it is plausible that this compound and its analogues could induce similar cell-death and cell-cycle-arrest pathways in susceptible organisms. nih.gov

Antimicrobial Research Potential

The foundational structure of this compound places it within a class of compounds with significant antimicrobial potential.

Antibacterial Activity

The antibacterial activity of fluoroquinolones is well-documented and forms the basis for their clinical use. nih.govnih.gov

in vitro against Gram-positive and Gram-negative strains: Fluoroquinolones exhibit broad-spectrum activity against a wide range of both Gram-positive and Gram-negative bacteria. slideshare.netnih.gov Their effectiveness stems from their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes in all bacteria. researchgate.net The specific substitutions on the quinolone ring influence the spectrum of activity. For example, a cyclopropyl (B3062369) group at the N-1 position often enhances activity against Gram-negative bacteria, while certain substituents at the C-7 position can improve potency against Gram-positive organisms. nih.gov

Resistant strains: The emergence of bacterial resistance to fluoroquinolones is a significant clinical challenge. nih.gov Resistance can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity, or through increased efflux of the drug from the bacterial cell. youtube.com Research into new quinolone derivatives, such as this compound, is partly driven by the need to overcome these resistance mechanisms.

| Bacterial Target | Mechanism of Action | Primary Target in Gram-Negative Bacteria | Primary Target in Gram-Positive Bacteria |

| DNA Gyrase | Inhibition of DNA supercoiling | Yes | Secondary Target youtube.com |

| Topoisomerase IV | Inhibition of chromosome decatenation | Secondary Target youtube.com | Yes |

Antifungal Activity

While quinolones are primarily known for their antibacterial properties, some derivatives have also demonstrated antifungal activity.

Research into substituted 8-quinolinols, a related class of compounds, has shown that certain halogenated derivatives possess significant fungitoxic properties. nih.gov For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be highly active against several fungal species. nih.gov Furthermore, the quinoline compound bromoquinol has been identified as having broad-spectrum antifungal activity. nih.gov This suggests that the this compound scaffold may also have potential for development as an antifungal agent.

| Compound Class | Example Fungi | Observed Effect |

| Substituted 2-Methyl-8-Quinolinols | Aspergillus niger, Trichophyton mentagrophytes | Fungitoxic nih.gov |

| Bromoquinol | Aspergillus fumigatus | Induces oxidative stress and apoptosis nih.gov |

Antiprotozoal and Antimalarial Activity

The quinoline core is a well-established scaffold in the development of antimalarial drugs, with notable examples including chloroquine (B1663885) and amodiaquine. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the exploration of new chemical entities. nih.gov In this context, halogenated quinolinones and their analogues have been investigated for their potential to overcome resistance mechanisms.

Research into halogenated analogues of thiaplakortone A, a marine natural product with antimalarial properties, has provided insights into the role of specific halogen substitutions. While the incorporation of bromine, iodine, or trifluoromethyl groups around the tricyclic core of thiaplakortone A generally led to a decrease in antimalarial activity compared to the parent compound, a mono-brominated and Boc-deprotected derivative demonstrated significant potency. nih.gov This analogue exhibited IC₅₀ values of 0.559 µM against the drug-sensitive 3D7 strain and 0.058 µM against the multidrug-resistant Dd2 strain of P. falciparum. nih.gov Notably, this compound displayed minimal cytotoxicity against human embryonic kidney cells (HEK293) at concentrations up to 80 µM. nih.gov A key observation was that many of the halogenated derivatives were more effective against the drug-resistant Dd2 parasite line than the drug-sensitive one. nih.gov

Further studies have highlighted the importance of the position of halogen atoms on the quinoline scaffold for antimalarial efficacy. For instance, replacing the bromine at the C-2 position of the active thiaplakortone A analogue with iodine resulted in a 3.9- and 5.5-fold reduction in activity against the 3D7 and Dd2 strains, respectively, suggesting that the steric bulk of the halogen at this position is a critical determinant of activity. nih.gov

Antitrypanosomal Activity

The potential of quinoline-based compounds extends to other protozoal diseases, including Human African Trypanosomiasis (HAT), caused by parasites of the Trypanosoma brucei species. Research has shown that fluoroquinolones, a class of synthetic antibiotics, possess measurable in vitro activity against bloodstream-form Trypanosoma brucei brucei. nih.gov Tetracyclic fluoroquinolone analogues were found to be the most potent, with 50% effective concentrations (EC₅₀) in the low micromolar range. nih.gov The mechanism of action is believed to involve the targeting of type II topoisomerase in the trypanosomes, leading to the formation of protein-DNA covalent complexes. nih.gov

Pharmacological studies on 8-nitroquinolin-2(1H)-one derivatives have revealed the critical role of bromine substitution for potent antitrypanosomal activity. The introduction of a bromine atom at the 6-position of the scaffold was found to be crucial for high efficacy. ird.fr For example, a 6-bromo substituted derivative was 334 times more active than the 8-nitroquinolin-2(1H)-one pharmacophore and 27 times more active than its 3-bromo positional isomer. ird.fr A particularly potent compound, a 3-chloro-6-bromo derivative, exhibited an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. ird.fr This compound was also shown to be bioactivated by type 1 nitroreductases in Trypanosoma. ird.fr

Further research into nitrothiophene-based compounds has also yielded promising antitrypanosomal agents. One such compound demonstrated selective inhibition of the growth of T. b. brucei, T. b. gambiense, and T. b. rhodesiense, coupled with excellent oral bioavailability and effectiveness in acute infection mouse models. nih.gov

Anticancer Research Potential

Quinolone and fluoroquinolone scaffolds have garnered significant attention in anticancer drug discovery due to their ability to inhibit topoisomerases, enzymes crucial for DNA replication and repair. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of fluoroquinolones have demonstrated potent cytotoxic effects against a range of human cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), a vanillin (B372448) hydrazone derivative of moxifloxacin (B1663623) showed significant growth inhibition across multiple cell lines, including breast cancer (MCF-7, MDA-MB-231/ATCC) and was lethal to some. nih.gov Another ofloxacin (B1677185) derivative exhibited potent growth inhibition with a mean GI₅₀ of 1.45 µM and showed sub-micromolar activity against several cell lines, including MDA-MB-468 and MCF-7 breast cancer cells (GI₅₀ = 0.41 and 0.42 µM, respectively), the NSCLC cell line HOP-92 (GI₅₀ = 0.50 µM), and CNS cell lines SNB-19 and U-251 (GI₅₀ = 0.51 and 0.61 µM, respectively). nih.gov

The sensitivity to these compounds varied among different cancer types, with leukemia and colon cancer cell lines being the most sensitive to moxifloxacin analogues. nih.gov For a drug to be considered for in vivo anticancer applications, it must exhibit selectivity towards cancer cells over normal cells. The half-maximal cytotoxic concentration (CC₅₀) of the promising fluoroquinolone analogs was determined against the non-cancerous VERO cell line to assess their relative toxicity. nih.gov

A synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid was also investigated for its anti-proliferative effects on HepG2 hepatocellular carcinoma and MCF7 breast carcinoma cell lines. nih.gov

Modulation of Cellular Proliferation and Growth

The anticancer activity of fluoroquinolone derivatives is often linked to their ability to induce cell cycle arrest and apoptosis. Ciprofloxacin, a widely used fluoroquinolone, has been shown to inhibit the growth of melanoma and breast cancer cells by inducing S-phase cell cycle arrest and apoptosis. nih.gov Similarly, levofloxacin (B1675101) has demonstrated inhibitory action on the viability of multiple cell lines and can induce G2/M cell cycle arrest. nih.gov

Two particularly potent fluoroquinolone analogs were found to arrest MCF-7 breast cancer cells at the G1/S and G1 phases of the cell cycle. nih.gov Their mechanism involves the induction of apoptosis primarily through the intrinsic pathway, as indicated by an increased Bax/Bcl-2 ratio and activation of caspase-9, with a lesser activation of the extrinsic pathway through caspase-8. nih.gov These compounds were also shown to inhibit topoisomerase, with a preferential activity for type II over type I. nih.gov

Investigations into a ciprofloxacin chalcone hybrid revealed its capacity to induce apoptosis and cell cycle arrest in different cancer cell lines. nih.gov This compound's effects on the expression levels of TNF-α, COX-2, and p53 in HepG2 and MCF7 cell lines were also studied. nih.gov

Studies in Preclinical In Vivo Models (non-human, focusing on pathway modulation)

While specific in vivo studies focusing on the pathway modulation of this compound are not detailed in the provided context, related compounds have shown promise in animal models for other diseases. For instance, a nitrothiophene-based antitrypanosomal agent demonstrated excellent oral bioavailability and was effective in treating acute HAT infections in mouse models. nih.gov The pharmacokinetic properties of this compound were assessed in C57BL/6 mice, revealing its potential for further preclinical investigation. nih.gov For a compound to advance to in vivo studies, it must exhibit high selectivity for cancer cells over normal cells to minimize toxicity. nih.gov

Other Exploratory Biological Activities

The versatile quinolinone scaffold has been explored for a variety of other biological activities. The unique molecular structure of compounds like 6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one, characterized by its specific halogen and methyl substitutions, contributes to its distinct chemical properties and potential biological activities. evitachem.com These compounds are of interest in medicinal chemistry for developing new pharmaceuticals and in materials science as building blocks for novel materials. evitachem.com

The mechanism of action of these compounds often involves interaction with specific biological targets, such as enzymes or receptors, leading to the inhibition or activation of cellular pathways. evitachem.com Fluoroquinolones, beyond their antibacterial and anticancer effects, are also known to possess immunomodulatory impacts in different cell lines. nih.gov

Antiviral Properties

Research into quinoline derivatives has demonstrated their potential to inhibit various viral targets. For instance, a series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated as potential inhibitors of HIV-1 integrase. nih.gov Several of these compounds exhibited potent anti-HIV activity, with the most active compound showing an EC₅₀ value of 0.032 μM against the wild-type virus. nih.gov This highlights the potential importance of the 5-fluoro substitution in conferring antiviral properties.

Furthermore, substituted quinoline derivatives containing piperazine (B1678402) moieties have been investigated for their activity against the Influenza A virus (IAV). nih.gov Several of these compounds displayed greater potency than the reference drug Ribavirin, with one particular compound exhibiting broad-spectrum anti-IAV activity with IC₅₀ values ranging from 0.88 to 6.33 μM. nih.gov The mechanism of action for this promising candidate was suggested to involve the inhibition of viral RNA transcription and replication. nih.gov

The table below summarizes the antiviral activities of some quinoline analogues.

| Compound/Analogue Class | Virus | Target/Mechanism of Action | Potency (IC₅₀/EC₅₀) |

| 5-Fluoroquinolone-3-carboxylic acids | HIV-1 | Integrase Inhibition | 0.032 μM (most active) nih.gov |

| Substituted quinolines with piperazine moieties | Influenza A (IAV) | Inhibition of viral RNA transcription and replication | 0.88 - 6.33 μM nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibition of ZIKV replication | ~75% inhibition nih.gov |

It is important to note that the antiviral activity of quinoline derivatives is highly dependent on the specific substitution pattern on the quinoline ring. nih.gov The presence and position of halogen atoms, such as bromine and fluorine, can significantly influence the biological activity. Therefore, dedicated preclinical screening of this compound is necessary to determine its specific antiviral profile.

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have also been explored for their potential to modulate inflammatory and immune responses. While direct studies on this compound are lacking, research on related structures suggests that this compound class may possess anti-inflammatory properties.

A study on novel quinoline derivatives bearing azetidinone scaffolds revealed significant anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model. nih.gov Specifically, compounds with methoxyphenyl substitutions on the azetidinone ring demonstrated notable activity. nih.gov Similarly, various substituted quinazolinones, which share a similar bicyclic core, have been shown to possess anti-inflammatory activity. nih.gov

The immunomodulatory effects of some quinoline-based compounds, particularly fluoroquinolones, have been attributed to their ability to suppress the production of pro-inflammatory cytokines.

The table below presents findings on the anti-inflammatory activity of related quinoline derivatives.

| Compound/Analogue Class | Model | Key Findings |

| Quinoline derivatives with azetidinone scaffolds | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic activity observed. nih.gov |

| Substituted quinazolinones | Carrageenan-induced rat paw edema | Demonstrated anti-inflammatory properties. nih.gov |

These findings suggest that the quinolin-2(1H)-one scaffold is a promising template for the development of novel anti-inflammatory agents. The specific contribution of the 5-bromo and 8-fluoro substitutions in this compound to such activities warrants direct preclinical evaluation.

Neuropharmacological Research (e.g., mGluR2 modulation)

The quinolinone core is a key feature in several centrally acting drugs, indicating its potential for neuropharmacological applications. However, there is currently no public domain research directly linking this compound to the modulation of the metabotropic glutamate receptor 2 (mGluR2) or other specific neuropharmacological targets.

Nevertheless, the broader class of quinolinone derivatives has been investigated for various central nervous system (CNS) activities. For example, a series of novel triazole-quinolinone derivatives were synthesized and screened for potential antidepressant and antiseizure properties. mdpi.com This research underscores the utility of the quinolinone scaffold in the design of CNS-active agents. While some of these compounds showed neurotoxicity at high doses, several were devoid of such effects at therapeutic concentrations in preclinical models. mdpi.com

The exploration of quinolinones in neuropharmacology is an active area of research. The specific electronic and steric properties conferred by the bromo and fluoro substituents at positions 5 and 8 of the quinolinone ring in this compound could potentially lead to interactions with various CNS receptors or enzymes. However, without dedicated preclinical screening, its neuropharmacological profile remains speculative.

Computational and Cheminformatic Approaches in 5 Bromo 8 Fluoroquinolin 2 1h One Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

Despite a thorough review of scientific literature, no specific molecular docking studies featuring 5-Bromo-8-fluoroquinolin-2(1H)-one have been published. However, the broader class of quinoline (B57606) and quinolinone derivatives is frequently investigated using this approach. For instance, molecular docking studies on various substituted quinolines have been conducted to explore their potential as inhibitors of enzymes like HIV reverse transcriptase. In such studies, the quinoline scaffold is positioned within the enzyme's binding pocket, and the interactions, such as hydrogen bonds and hydrophobic interactions, formed between the ligand and the protein's amino acid residues are analyzed to predict binding affinity. For example, research on other quinoline derivatives has shown that substitutions, including halogens like bromine and fluorine, can significantly influence the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

There are no published QSAR models that specifically include this compound in their training or test sets. Nevertheless, QSAR studies are a common tool in the development of quinoline-based compounds. These studies typically involve a series of quinoline derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can then be used to predict the activity of novel quinoline derivatives and to guide the design of more potent compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Specific in silico ADMET data for this compound is not available in the public domain. However, general ADMET profiles for the quinoline class of compounds have been explored. Computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. For example, the presence of the quinolinone core and specific substituents like halogens would be key inputs for these predictive models. A search of chemical databases did not yield a specific entry with pre-computed ADMET properties for this exact molecule. For a related compound, (5-Bromo-8-fluoroquinolin-2-yl)methanamine, some computed properties are available in databases like PubChem, which can give a general idea of the types of predictions that can be made. nih.gov

Redox Potential and Electrochemical Properties Studies

The redox potential of a molecule describes its tendency to gain or lose electrons. These properties are important for understanding a compound's stability, reactivity, and potential role in biological redox processes.

There is no published experimental or computational data on the redox potential and electrochemical properties of this compound. Studies on other quinone and quinolinone systems have utilized techniques like cyclic voltammetry to experimentally determine redox potentials. Computational methods, often based on quantum chemistry, can also be employed to predict these properties. Such calculations would typically involve determining the energies of the neutral molecule and its reduced or oxidized forms.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other molecular properties of compounds.

No specific quantum chemical calculations for this compound have been reported in the scientific literature. For the broader class of quinoline derivatives, however, these methods are widely used. DFT calculations, for example, can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and electronic properties. These calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural characterization of the compound.

Applications of 5 Bromo 8 Fluoroquinolin 2 1h One As a Research Tool and Intermediate

Building Block in Complex Chemical Synthesis

The chemical architecture of 5-Bromo-8-fluoroquinolin-2(1H)-one makes it a highly versatile building block for the synthesis of more complex molecules. The presence of a reactive bromine atom at the 5-position and a fluorine atom at the 8-position on the quinolinone scaffold allows for a variety of chemical modifications.

The bromine atom is particularly amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily substituted with aryl, heteroaryl, or alkyl groups, enabling the construction of a diverse array of derivatives with tailored electronic and steric properties. This reactivity is crucial for medicinal chemists and materials scientists aiming to create novel compounds with specific functions.

The general synthesis of such quinolinone derivatives often involves multi-step sequences that may include cyclization reactions to form the core ring structure, followed by regioselective halogenation to introduce the bromo and fluoro groups. The precise control over these synthetic steps is essential for producing the desired isomer with high purity.

Precursor for Advanced Materials with Specific Properties

The quinolinone scaffold is a known constituent in the development of advanced organic materials. The incorporation of this compound as a precursor allows for the synthesis of materials with specific and tunable properties, particularly in the realm of organic electronics.

The inherent photophysical properties of the quinolinone system, which can be further modified by the bromo and fluoro substituents, make it a candidate for the development of organic light-emitting diodes (OLEDs). The bromine atom serves as a convenient handle for introducing other functional groups through cross-coupling reactions, which can be used to tune the emission color, quantum efficiency, and charge transport characteristics of the resulting material. The fluorine substitution can enhance the material's thermal stability and influence its energy levels, which are critical parameters for the performance and longevity of OLED devices.

Furthermore, the ability to create extended π-conjugated systems by polymerizing or functionalizing this compound opens up possibilities for its use in other organic electronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The planarity of the quinolinone core combined with the potential for extensive electronic delocalization in its derivatives are desirable features for efficient charge transport.

| Material Application | Role of this compound | Key Structural Features Utilized |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers | Bromine for functionalization, fluorine for stability, quinolinone core for photophysical properties |

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials | Potential for extended π-conjugation, tunable energy levels |

| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | Planar structure, potential for ordered molecular packing |

Biochemical Probes for Pathway Elucidation

Biochemical probes are essential tools for studying biological processes at the molecular level. The quinolinone scaffold has been utilized in the design of fluorescent probes for the detection of specific biomolecules. nih.gov While direct evidence for this compound as a biochemical probe is not extensively documented, its structural motifs suggest a strong potential for such applications.

The inherent fluorescence of some quinolinone derivatives can be modulated upon interaction with a target analyte. The bromo and fluoro substituents on the this compound core can be strategically employed to fine-tune the probe's photophysical properties, such as its excitation and emission wavelengths, quantum yield, and sensitivity.

For example, the bromine atom can serve as a quenching group in a "pro-fluorescent" probe design. Upon a specific reaction with a target molecule, the bromine could be cleaved or transformed, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive and selective detection. Furthermore, the quinolinone scaffold can be functionalized with specific recognition moieties that bind to a target protein or enzyme, allowing for the visualization of these biomolecules in living cells. The development of a pyrroloquinoline-derivative-based fluorescent probe for lysine (B10760008) detection showcases the utility of this class of compounds in creating tools for biological imaging. nih.gov

Chemical Scaffolds for Library Synthesis in Drug Discovery Programs

In the field of drug discovery, the generation of chemical libraries around a privileged scaffold is a common strategy for identifying new therapeutic agents. The quinolinone core is considered a privileged structure due to its presence in numerous biologically active compounds. This compound serves as an excellent starting point for the construction of such libraries.

The reactivity of the bromine atom allows for the rapid diversification of the quinolinone scaffold through parallel synthesis techniques. By employing various boronic acids in Suzuki coupling reactions, for example, a large number of analogs with different substituents at the 5-position can be generated efficiently. This enables the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

The fluoroquinolinone motif has been identified in potent inhibitors of various enzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov The fluorine atom can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability and pharmacokinetic properties of the drug candidate. Therefore, libraries of compounds derived from this compound are of significant interest for screening against a wide range of biological targets.

| Drug Discovery Application | Role of this compound | Key Advantages |

| Library Synthesis | Core scaffold for combinatorial chemistry | Reactive bromine for diversification, privileged quinolinone core |

| Lead Optimization | Starting material for SAR studies | Tunable electronic and steric properties via functionalization |

| Target-specific Inhibitors | Precursor for enzyme inhibitors (e.g., HDACs) | Fluoroquinolinone motif for enhanced potency and pharmacokinetic properties |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

No published data available for 5-Bromo-8-fluoroquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

No specific ¹H, ¹³C, or ¹⁹F NMR data has been reported for this compound.

Infrared (IR) Spectroscopy

No specific IR spectral data has been reported for this compound.

Mass Spectrometry (MS/HRMS)

No specific mass spectrometry data has been reported for this compound.

UV-Visible Spectroscopy

No specific UV-Visible absorption data has been reported for this compound.

Chromatographic Methods for Purity and Quantification

No published data available for this compound.

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods or retention time data have been reported for this compound.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, a GC-MS method would be the standard for its analysis.

The successful application of GC would depend on the compound's thermal stability and volatility. Derivatization might be necessary to increase its volatility and prevent degradation in the injector or column. A typical analysis would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's differential partitioning between the stationary phase of the column and the mobile gas phase.

A mass spectrometer would then detect the eluted compound, providing a mass spectrum based on its fragmentation pattern. This fragmentation is crucial for structural elucidation and confirmation. The resulting data would include the retention time, which is characteristic of the compound under specific GC conditions, and the mass-to-charge ratios of the fragment ions, which form a unique fingerprint for identification. However, no specific studies detailing these parameters for this compound have been found.

X-ray Crystallography for Solid-State Structure Determination

The process requires growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. By applying complex mathematical algorithms, this pattern is translated into a three-dimensional electron density map, from which the atomic positions can be determined.

The resulting crystallographic data would be presented in a standardized format, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is fundamental for understanding the compound's structure-activity relationships. Regrettably, no published crystal structure for this compound is available in the surveyed crystallographic databases.

Q & A

Basic: What are the optimized synthetic routes for 5-Bromo-8-fluoroquinolin-2(1H)-one, and how can reaction yields be improved?

The synthesis of halogenated quinolinones often involves cyclization of substituted anilines or multi-step functionalization. For example, fluoro- and bromo-substituted intermediates can be introduced via electrophilic halogenation or palladium-catalyzed cross-coupling. A study on analogous quinolin-2(1H)-one derivatives achieved moderate yields (45–65%) using Ullmann coupling for bromine incorporation and nucleophilic aromatic substitution for fluorine . To optimize yields:

- Use anhydrous conditions for halogenation steps to minimize side reactions.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 12 hours for conventional heating).

- Purify intermediates via column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (10:1 to 3:1).

Basic: What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of spectral methods:

- 1H/13C NMR : Identify substituent positions (e.g., fluorine-induced deshielding at C8, bromine coupling patterns at C5). For example, a singlet at δ 6.8–7.2 ppm in 1H NMR may indicate aromatic protons adjacent to fluorine .

- IR Spectroscopy : Confirm lactam carbonyl stretch (~1660–1680 cm⁻¹) and C-F/C-Br vibrations (1050–1150 cm⁻¹ and 550–650 cm⁻¹, respectively).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₅BrFNO requires m/z 255.95 [M+H]⁺).

Advanced: How do substituent positions (bromo at C5, fluoro at C8) influence the antimicrobial activity of quinolin-2(1H)-one derivatives?

In SAR studies, fluoro substituents at electron-deficient positions (e.g., C8) enhance lipophilicity and membrane penetration, while bromine at C5 may sterically hinder target binding. A derivative with 5-fluoro and 8-bromo groups showed MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus, outperforming non-halogenated analogs by 4–8 fold . Key considerations:

- Electron-Withdrawing Effects : Fluorine increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase).

- Steric Hindrance : Bulkier halogens (e.g., Br vs. F) may reduce activity against Gram-positive strains due to reduced diffusion.

Advanced: What mechanistic pathways explain the bioactivity of this compound?

The compound likely targets bacterial topoisomerases or disrupts membrane integrity. Fluorinated quinolones inhibit DNA gyrase by stabilizing enzyme-DNA cleavage complexes . For this compound:

- Enzyme Inhibition Assays : Use E. coli DNA gyrase supercoiling assays with 0.1–100 μM compound concentrations.

- Membrane Permeability : Evaluate via SYTOX Green uptake in S. aureus (fluorescence increases with membrane damage).

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Waste Management : Collect halogenated waste separately in labeled containers and dispose via licensed hazardous waste facilities .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

Advanced: How can researchers address analytical challenges in quantifying trace impurities in this compound?

Commercial samples often lack certified purity data . To ensure quality:

- HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (flow rate: 1 mL/min). Detect impurities at 254 nm.

- LC-MS/MS : Identify trace byproducts (e.g., dehalogenated derivatives) via MRM transitions (e.g., m/z 256 → 178 for the parent ion).

Advanced: Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electrophilic sites. For example:

- C5 Bromine : High susceptibility to SNAr reactions with amines (e.g., piperazine).

- C8 Fluorine : Lower reactivity due to electron-withdrawing effects but amenable to Pd-catalyzed cross-coupling.

Advanced: How should researchers resolve contradictions in reported bioactivity data for halogenated quinolinones?

Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.